molecular formula C9H15FO2 B13163778 2-Cycloheptyl-2-fluoroacetic acid CAS No. 1514412-43-1

2-Cycloheptyl-2-fluoroacetic acid

Cat. No.: B13163778
CAS No.: 1514412-43-1
M. Wt: 174.21 g/mol
InChI Key: QNNUKXSQHFFVFH-UHFFFAOYSA-N
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Description

Significance of Fluorine in Organic Chemistry and Chemical Biology Research

Fluorine is the most electronegative element, and its small size allows it to often mimic hydrogen in steric terms. When substituted for hydrogen, fluorine can dramatically alter a molecule's electronic properties, lipophilicity, metabolic stability, and acidity. nih.govksu.edu.sa In medicinal chemistry, for instance, the introduction of fluorine can enhance the binding affinity of a drug to its target protein, improve its metabolic profile by blocking sites of oxidation, and increase its membrane permeability. nih.gov Approximately 20% of all commercialized pharmaceuticals contain fluorine, a testament to its significant role in drug design. nih.gov

Overview of α-Fluorinated Carboxylic Acid Research Landscape

The study of α-fluorinated carboxylic acids is an active area of research, with efforts focused on the development of novel synthetic methodologies and the investigation of their unique properties. researchgate.netnih.govchemrxiv.orgresearchgate.net The direct fluorination of carboxylic acids is a challenging transformation, and much research has been dedicated to creating efficient and selective methods. researchgate.netnih.govchemrxiv.orgresearchgate.net These compounds serve as valuable building blocks in the synthesis of more complex fluorinated molecules, including pharmaceuticals and agrochemicals. researchgate.netnih.govchemrxiv.orgresearchgate.net The acidity of the carboxylic acid group is notably increased by the presence of an α-fluorine atom due to the strong electron-withdrawing inductive effect of fluorine. ksu.edu.sa

Structural Characteristics and Unique Positioning of 2-Cycloheptyl-2-fluoroacetic Acid within the Class

Compound NameMolecular FormulaMolecular Weight (g/mol)Predicted XlogPPredicted pKa
2-Cyclopropyl-2-fluoroacetic acidC5H7FO2118.110.9~2.5
2-Cyclobutyl-2-fluoroacetic acidC6H9FO2132.131.3~2.6
2-Cyclopentyl-2-fluoroacetic acidC7H11FO2146.161.7~2.6
2-Cyclohexyl-2-fluoroacetic acidC8H13FO2160.182.1~2.7
This compoundC9H15FO2174.21~2.5~2.7

Note: The values for this compound and the pKa values for the other compounds are estimated based on established chemical principles and trends observed in homologous series. Predicted XlogP values are from available chemical databases.

The increasing size of the cycloalkyl group generally leads to an increase in lipophilicity. The pKa is not expected to change dramatically across this series as the primary influence is the α-fluorine atom, but the increasing bulk of the alkyl group may have a minor acid-weakening effect. The unique conformational landscape of the cycloheptyl group in this compound may lead to unexpected biological activity or physicochemical properties compared to its smaller-ring counterparts, marking it as a compound of interest for future investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1514412-43-1

Molecular Formula

C9H15FO2

Molecular Weight

174.21 g/mol

IUPAC Name

2-cycloheptyl-2-fluoroacetic acid

InChI

InChI=1S/C9H15FO2/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7-8H,1-6H2,(H,11,12)

InChI Key

QNNUKXSQHFFVFH-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C(C(=O)O)F

Origin of Product

United States

Advanced Synthetic Methodologies for 2 Cycloheptyl 2 Fluoroacetic Acid and Analogous Structures

Precursor Synthesis Strategies for the Cycloheptyl Moiety

The construction of the cycloheptyl group is a critical initial step in the synthesis of 2-cycloheptyl-2-fluoroacetic acid. A common approach involves the use of cycloheptanone (B156872) as a starting material. For instance, 2-cyclopentyl-2-oxoacetic acid has been synthesized from cyclopentanone (B42830) through a multi-step process. chemicalbook.com A similar strategy could be adapted for the cycloheptyl analog.

Another versatile method for preparing carboxylic acids involves the reaction of esters with carboxylic acids in the presence of an alkyl-benzenesulphonic acid catalyst. google.com This process could potentially be applied to the synthesis of cycloheptyl-containing carboxylic acid precursors. Furthermore, methods for preparing polyalkylene oxide carboxylic acids have been developed, which involve reacting a polyalkylene oxide with a tertiary-alkyl haloacetate in the presence of a base. google.com While not directly applicable to the cycloheptyl moiety, the underlying principles of ester formation and hydrolysis could be adapted. The synthesis of 2-(benzofuran-2-yl)acetic acid and its derivatives has also been reported, providing further insights into the synthesis of complex carboxylic acids. nih.gov

Enantioselective Fluorination Approaches at the α-Carbon

Achieving enantioselectivity in the introduction of the fluorine atom at the α-carbon is crucial for the synthesis of biologically active chiral α-fluorocarboxylic acids. Both organocatalytic and transition-metal-catalyzed methods have been developed to address this challenge.

Organocatalytic Enantioselective Synthesis Pathways

Organocatalysis has emerged as a powerful tool for enantioselective fluorination. rsc.org Cinchona alkaloids and their derivatives have been successfully employed as catalysts in combination with electrophilic fluorinating agents like Selectfluor. acs.org For example, the enantioselective fluorination of indanones and tetralones has been achieved with up to 91% enantiomeric excess (ee) using a DHQB/Selectfluor combination. acs.org Similarly, primary amine-functionalized Cinchona alkaloids have been shown to effectively catalyze the α-fluorination of various cyclic ketones. nih.gov These methods often rely on the formation of an enamine intermediate, which then reacts with the electrophilic fluorine source. nih.gov Furthermore, planar chiral isothiourea catalysts have demonstrated high efficiency in the enantioselective fluorination of carboxylic acids, yielding a broad range of optically active α-fluoroesters with excellent enantioselectivity. organic-chemistry.org

A notable development in this area is the organocatalytic enantioselective fluorination-induced Wagner-Meerwein rearrangement, which provides a pathway to complex fluorinated molecules. nih.gov Additionally, organocatalyzed fluorocyclizations of prochiral indoles have been developed to produce enantioenriched fluorinated heterocycles. nih.gov

Transition-Metal-Catalyzed Enantioselective Transformations

Transition-metal catalysis offers another robust avenue for the enantioselective α-fluorination of carbonyl compounds. acs.org Early advancements in this field utilized transition metal enolates with chiral ligands to create a rigid chiral environment for the fluorination reaction. acs.org

Several metal-ligand systems have proven effective:

Palladium: BINAP-Pd(II) complexes have been used for the asymmetric fluorination of β-keto esters.

Nickel: NiCl₂–BINAP systems have been successfully applied to the direct asymmetric fluorination of α-aryl acetic acid derivatives. acs.org DBFOX-Ph/Ni(ClO₄)₂ complexes have also shown extremely high levels of enantioselectivity in the fluorination of β-ketoesters. acs.org

Copper: Chiral bis(oxazoline)–copper complexes have been employed for the catalytic enantioselective fluorination of both cyclic and acyclic β-ketoesters. acs.org

Titanium: Ti(TADDOLato) catalysts have been used with N-fluorobenzenesulfonimide (NFSI) for the asymmetric fluorination of α-acyl lactams and β-ketoesters, achieving high yields and enantioselectivities. acs.org

A dual activation strategy involving a chiral nucleophile and an achiral transition metal complex has been developed for the catalytic, highly enantioselective α-fluorination of acid chlorides. nih.gov This method allows for the synthesis of a variety of optically active α-fluorocarboxylic acid derivatives. nih.gov

Catalyst SystemSubstrate TypeFluorinating AgentEnantioselectivity (ee)
DHQB/SelectfluorIndanones, TetralonesSelectfluorUp to 91% acs.org
Primary amine Cinchona alkaloidCyclic KetonesN-FluorobenzenesulfonimideHigh
Planar chiral isothioureaCarboxylic AcidsElectrophilic F+Excellent organic-chemistry.org
NiCl₂–BINAPα-Aryl Acetic Acid DerivativesN-FluorobenzenesulfonimideGood (up to 88%) acs.org
DBFOX-Ph/Ni(ClO₄)₂β-KetoestersSelectfluorExtremely High acs.org
Ti(TADDOLato)β-KetoestersSelectfluorUp to 90% acs.org
Chiral nucleophile/Transition metalAcid ChloridesN-FluorobenzenesulfonimideUp to >99% nih.gov

Electrophilic and Nucleophilic Fluorination Techniques for α-Position Introduction

The introduction of a fluorine atom at the α-position can be achieved through either electrophilic or nucleophilic fluorination methods. alfa-chemistry.com

Electrophilic fluorination involves the reaction of a carbon-centered nucleophile, such as an enolate, with an electrophilic fluorine source. wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond are the most common and include N-fluorobenzenesulfonimide (NFSI) and Selectfluor. alfa-chemistry.comwikipedia.org The mechanism of electrophilic fluorination is still under investigation, with possibilities including an SN2-type reaction or a single-electron transfer (SET) process. wikipedia.org The reaction of ketene (B1206846) acetals with acetyl hypofluorite, generated in situ from fluorine gas, provides a route to α-fluorocarboxylic esters and acids, avoiding issues associated with nucleophilic methods. nih.gov

Nucleophilic fluorination , on the other hand, utilizes a nucleophilic fluoride (B91410) source (F⁻) to displace a leaving group or add to an unsaturated system. alfa-chemistry.com This approach is often dominated by an SN2 substitution mechanism. alfa-chemistry.com Sources of nucleophilic fluoride include potassium fluoride (KF) and cesium fluoride (CsF). alfa-chemistry.com Copper-catalyzed H-F insertion into α-diazocarbonyl compounds using KF and hexafluoroisopropanol represents a mild method for synthesizing complex α-fluorocarbonyl derivatives. organic-chemistry.org

A comparative summary of these two approaches is presented below:

FeatureElectrophilic FluorinationNucleophilic Fluorination
Fluorine Source Electrophilic (e.g., Selectfluor, NFSI) alfa-chemistry.comwikipedia.orgNucleophilic (e.g., KF, CsF) alfa-chemistry.com
Substrate Carbon-centered nucleophile (e.g., enolate) wikipedia.orgSubstrate with a good leaving group
Common Reagents N-F reagents wikipedia.orgAlkali metal fluorides alfa-chemistry.com
Advantages High selectivity, suitable for late-stage functionalization alfa-chemistry.comCost-effective, suitable for large-scale processes alfa-chemistry.com

Decarboxylative Fluorination Pathways and Their Application

Decarboxylative fluorination offers a direct route to alkyl fluorides from readily available carboxylic acids. nih.govresearchgate.net This method is particularly advantageous as it is often regiospecific and can be performed under mild conditions. nih.govprinceton.edu

Visible light-promoted photoredox catalysis has emerged as a powerful tool for decarboxylative fluorination. nih.govnih.govprinceton.eduorganic-chemistry.org In this process, a photocatalyst, upon excitation by visible light, induces the oxidation of a carboxylate to a carboxyl radical. nih.govnih.govprinceton.edu This radical rapidly extrudes carbon dioxide to form an alkyl radical, which then abstracts a fluorine atom from a fluorinating reagent, such as Selectfluor, to yield the desired fluoroalkane. nih.govnih.govprinceton.edu This method has been successfully applied to a wide range of primary, secondary, and tertiary carboxylic acids. nih.govorganic-chemistry.org

Silver-catalyzed decarboxylative fluorination provides an alternative pathway, which can be tuned to produce either gem-difluoroalkanes or α-fluorocarboxylic acids from malonic acid derivatives by careful selection of the base and solvent. organic-chemistry.org More recently, a silver-catalyzed decarboxylative nucleophilic fluorination of carboxylic acids has been developed, offering the advantage of using more readily available nucleophilic fluorinating reagents. bohrium.com

Stereocontrol Strategies in the Synthesis of Chiral α-Fluorocarboxylic Acids

Controlling the stereochemistry during the synthesis of chiral α-fluorocarboxylic acids is of paramount importance. rsc.org Several strategies have been developed to achieve this, including the use of chiral auxiliaries, stereoselective rearrangements, and enzymatic methods.

The Ireland-Claisen rearrangement of α-fluoro esters provides a method for the stereoselective synthesis of α-fluoro carboxylic acids. acs.org The stereochemical outcome of this rearrangement is dependent on the stereoselective formation of either the (E)- or (Z)-enolate, which can be influenced by the choice of base. acs.org For instance, using KN(SiMe₃)₂ in toluene (B28343) generally leads to higher diastereoselectivity compared to using lithium diisopropylamide (LDA) in tetrahydrofuran (B95107) (THF). acs.org

The addition of C-based nucleophiles to fluorinated lactones has been shown to be a high-yielding and α-selective process, independent of the configuration of the substituent at the C2 position. nih.gov This demonstrates the influence of the anomeric effect in controlling stereochemistry. nih.gov

Enzymatic deracemization is another powerful technique for obtaining enantiomerically pure α-fluorocarboxylic acids. mdpi.com Lipases, such as those from Burkholderia cepacia, Pseudomonas cepacia, and Candida antarctica B, can be used for the selective hydrolysis of racemic esters of α-fluorocarboxylic acids, leading to the isolation of one enantiomer with high enantiomeric excess. mdpi.com

The synthesis of cycloheptyl β-fluoro amines has been achieved through a sequence involving an enantioselective aza-Henry reaction followed by ring-closing metathesis, highlighting a strategy for controlling stereochemistry in cyclic systems containing fluorine. nih.gov

Mechanistic Organic Chemistry and Reactivity Investigations of 2 Cycloheptyl 2 Fluoroacetic Acid Analogues

Electronic and Steric Influence of α-Fluorine on Carboxylic Acid Reactivity

The presence of a fluorine atom on the carbon adjacent to a carboxyl group significantly modifies the acid's reactivity through a combination of electronic and steric effects.

The most pronounced electronic influence is the inductive effect. libretexts.org Fluorine is the most electronegative element, and it strongly pulls electron density towards itself through the sigma bonds (a negative inductive effect, or -I effect). libretexts.org In an α-fluoro carboxylic acid, this electron-withdrawing effect extends to the carboxyl group. When the carboxylic acid donates a proton to form its conjugate base (a carboxylate anion), the negative charge on the carboxylate is delocalized over the two oxygen atoms. The adjacent electron-withdrawing fluorine atom further pulls electron density away from the carboxylate group, thereby dispersing and stabilizing the negative charge. libretexts.org This stabilization of the conjugate base makes the corresponding carboxylic acid more acidic. libretexts.orgresearchgate.net Consequently, α-fluoroacetic acids are significantly stronger acids than their non-fluorinated counterparts. libretexts.org For example, trifluoroacetic acid is about 60,000 times more acidic than butanoic acid, an effect almost exclusively explained by the inductive effect of the fluorine atoms. libretexts.org

While the electronic effect of α-fluorine is dominant, its steric influence is also a factor in its chemical behavior. Fluorine is larger than a hydrogen atom (van der Waals radius of 1.47 Å for fluorine vs. 1.20 Å for hydrogen). Although this difference is not exceptionally large, the steric hindrance around the α-position can influence the approach of nucleophiles or the conformation of transition states. acs.org However, compared to other halogens or alkyl groups, fluorine's small size often allows it to be incorporated without causing major steric clashes, a property widely exploited in medicinal chemistry. acs.org In some reactions, the steric bulk of the fluorine, though modest, can play a role in directing the stereochemical outcome of a reaction. acs.org Furthermore, the reactivity of carboxylic acid derivatives is influenced by the ability of the heteroatom adjacent to the carbonyl to donate electron density, which decreases electrophilicity; acyl fluorides are relatively stable due to the strong C-F bond. nih.govlibretexts.orgbeilstein-journals.org

Table 1: Comparison of Acidity in Acetic Acid and its Halogenated Analogues This table illustrates the impact of α-halogenation on the acidity of acetic acid. The pKa value is a measure of acid strength; a lower pKa indicates a stronger acid.

CompoundChemical FormulapKaToxicity Comparison
Acetic acidCH₃COOH4.76-
Fluoroacetic acidCH₂FCOOH2.59More toxic than chloroacetic acid
Chloroacetic acidCH₂ClCOOH2.86-
Bromoacetic acidCH₂BrCOOH2.90Less toxic than iodoacetic acid
Iodoacetic acidCH₂ICOOH3.12Most toxic among monohaloacetic acids

Reaction Pathways and Intermediate Characterization in Transformations

Analogues of 2-cycloheptyl-2-fluoroacetic acid can undergo a variety of chemical transformations, with reaction pathways often dictated by the presence of the α-fluoro substituent.

One significant pathway is decarboxylation . The decarboxylation of fluoroalkyl carboxylic acid derivatives can serve as an effective method for generating fluoroalkyl radicals. sioc-journal.cn These radicals can then participate in subsequent reactions, such as additions to olefins or aromatic rings, providing a route to diverse fluorine-containing molecules. sioc-journal.cn For instance, visible-light-induced hydromono- and difluoroalkylations of alkenes have been achieved using α-fluoro carboxylic acids. acs.org Another method involves fluorodecarboxylation using xenon difluoride, where the carboxylic acid is proposed to initially form a fluoroxenon ester intermediate (RCO₂XeF). researchgate.net The subsequent reaction mechanism, either nucleophilic displacement by fluoride (B91410) or a free-radical pathway, depends on the structure of the acid. researchgate.net

Enzymatic transformations represent another important class of reactions. Fluoroacetate dehalogenases are enzymes that can catalyze the cleavage of the exceptionally strong carbon-fluorine bond. researchgate.netresearchgate.net The proposed mechanism for fluoroacetic acid dehalogenase involves a two-step process. researchgate.net First, an aspartate residue in the enzyme's active site acts as a nucleophile, attacking the α-carbon and displacing the fluoride ion in an Sₙ2 reaction. researchgate.net This forms a covalent ester intermediate. In the second step, this intermediate is hydrolyzed by a water molecule, releasing glycolate (B3277807) as the final product. researchgate.net

The α-fluorine can also be displaced through nucleophilic substitution . However, direct nucleophilic displacement of fluorine from a monofluorinated alkyl group is generally less favorable than for other halogens due to the strength of the C-F bond. acs.org The reactivity in Sₙ2 reactions is significantly reduced for gem-difluoroalkyl and trifluoromethyl groups. acs.org

Finally, elimination of hydrogen fluoride (HF) is a possible reaction pathway, particularly for β-fluoro carbonyl compounds that possess an acidic α-proton. acs.org

Table 2: Overview of Reaction Pathways for α-Fluoroacetic Acid Analogues This table summarizes key reaction types, the reagents or conditions typically involved, and the nature of the intermediates or products formed.

Reaction PathwayTypical Reagents/ConditionsIntermediate/Product TypeReference
Radical DecarboxylationVisible light, photoredox catalystFluoroalkyl radical sioc-journal.cnacs.org
FluorodecarboxylationXenon difluoride (XeF₂)Fluoroxenon ester (RCO₂XeF) researchgate.net
Enzymatic DehalogenationFluoroacetate dehalogenaseCovalent ester intermediate researchgate.netresearchgate.net
Nucleophilic Substitution (Acyl)AminesAmides nih.govbeilstein-journals.org

Stereochemical Control and Diastereoselectivity in Reactions Involving the α-Fluoroacetic Acid Moiety

When the α-carbon of a fluoroacetic acid analogue is a stereocenter, controlling the stereochemical outcome of its reactions is a critical challenge in organic synthesis. rijournals.com The presence of the α-fluorine atom can exert a significant influence on the diastereoselectivity of reactions. nih.govnih.gov

Diastereoselectivity refers to the preferential formation of one diastereomer over another in a reaction. numberanalytics.com In reactions involving α-fluoro carbonyl compounds, the fluorine atom can influence the geometry of transition states through both steric and electronic effects, thereby directing the approach of incoming reagents. nih.govnih.gov

A notable example is the aza-Claisen rearrangement . In the reaction of α-fluoroacid chlorides with certain chiral N-allylpyrrolidines, exceptionally high diastereoselectivity (up to 99% de) has been achieved. nih.govresearchgate.net The high level of stereocontrol is attributed to the coordination of a Lewis acid to both the auxiliary's heteroatom and the fluorine, leading to a highly organized, six-membered transition state. nih.gov Interestingly, when the same reaction was performed with a non-fluorinated substrate (propionyl chloride), the diastereoselectivity decreased significantly, highlighting the crucial role of the fluorine atom in achieving high stereochemical control. nih.gov

Similarly, in the aza-Henry (nitro-Mannich) reaction , which involves the addition of a nitroalkane to an imine, the presence of an α-fluorine on the nitroalkane can lead to an unusual reversal of diastereoselectivity. nih.gov While non-fluorinated nitroalkanes might favor an anti-selective addition, the corresponding α-fluoro nitroalkanes can exhibit a strong preference for the syn-aza-Henry product. nih.gov This phenomenon, termed fluorine-based diastereodivergence, underscores the unique ability of fluorine to alter reaction pathways and stereochemical outcomes. nih.gov

The control of stereochemistry can be achieved through various strategies, including substrate control , where existing stereocenters in the molecule dictate the outcome of a new stereocenter's formation, and auxiliary control , where a temporary chiral group is attached to guide the reaction before being removed. youtube.com In the case of α-fluoroacetic acid analogues, the fluorine atom itself acts as a key controlling element within the substrate.

Table 3: Examples of Diastereoselectivity in Reactions of α-Fluoro Carbonyl Compounds This table provides specific examples where the presence of an α-fluorine atom significantly influences the stereochemical outcome of a reaction.

Reaction TypeSubstrateKey FindingReference
Aza-Claisen Rearrangement2-Fluoropropionyl chloride + chiral N-allylpyrrolidineProduct formed as a single stereoisomer (99% de). The non-fluorinated analogue gave only 75% de. nih.govresearchgate.net
Aza-Henry Reactionα-Fluoro phenyl nitromethane (B149229) + aldimineObserved anti-selective addition (5.2:1 anti:syn). Demonstrates fluorine's influence on diastereoselection. nih.gov
Biological FluorinationBiosynthesis in Streptomyces cattleyaThe fluorinase enzyme mediates fluorination with an inversion of configuration. nih.gov

Derivatization and Structural Modification Strategies for Chemical Biology Research

Synthesis of Ester and Amide Derivatives for Functionalization

The carboxylic acid moiety of 2-Cycloheptyl-2-fluoroacetic acid is a prime site for derivatization, allowing for the synthesis of a diverse range of ester and amide derivatives. These derivatives can serve as functional handles for downstream applications or as a means to modulate the compound's properties.

Standard esterification methods, such as the Fischer-Speier esterification, can be employed. libretexts.orgmasterorganicchemistry.comucalgary.ca This acid-catalyzed reaction involves heating the carboxylic acid with an excess of the desired alcohol. libretexts.org For more sensitive substrates or to achieve higher yields under milder conditions, coupling agents can be utilized.

The synthesis of amides from this compound is typically achieved using peptide coupling reagents. researchgate.netfishersci.itnih.gov These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. researchgate.netfishersci.it Common coupling agents include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and improve efficiency. nih.gov More advanced coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed for challenging couplings. nih.gov

Table 1: Representative Ester and Amide Derivatives of this compound

Derivative Type R Group Synthetic Method Key Features
Ester Methyl (-CH₃) Fischer Esterification Increased volatility, suitable for GC analysis.
Ester Ethyl (-CH₂CH₃) Fischer Esterification Common derivative for initial studies.
Ester tert-Butyl (-C(CH₃)₃) Acid chloride route Bulky group can confer steric protection.
Amide Benzyl (-CH₂Ph) EDC/HOBt coupling Introduces an aromatic moiety.
Amide Morpholino HATU coupling Increases polarity and aqueous solubility.
Amide Amino acid (e.g., Glycine methyl ester) EDC/HOBt coupling Creates a peptide-like conjugate.

Cycloheptyl Ring Modifications and Substituent Effects on Chemical Properties

Modification of the cycloheptyl ring offers another avenue to alter the chemical properties of this compound. The size and flexibility of the seven-membered ring can influence the compound's conformation and interaction with biological targets.

Introducing unsaturation into the cycloheptyl ring, for example, by creating a cycloheptenyl or cycloheptadienyl moiety, would rigidify the structure and alter its three-dimensional shape. The reactivity of the molecule would also be affected by the presence of a double bond, which could participate in various chemical reactions.

The introduction of substituents on the cycloheptyl ring can have profound effects on the molecule's properties. Electron-donating groups (EDGs) like alkyl groups can increase the electron density of the ring, potentially affecting its reactivity and lipophilicity. nih.gov Conversely, electron-withdrawing groups (EWGs) such as halogens or nitro groups would decrease the electron density and could influence the acidity of the carboxylic acid through inductive effects. organicchemistrytutor.comuci.edu The position and stereochemistry of these substituents are also critical, as they can introduce steric hindrance and create specific conformational preferences. youtube.com For instance, a bulky substituent may favor an equatorial position in the chair-like conformations of the cycloheptyl ring. youtube.com

Table 2: Predicted Effects of Cycloheptyl Ring Modifications

Modification Predicted Effect on Properties Rationale
Introduction of a double bond Increased rigidity, altered conformation The presence of sp²-hybridized carbons flattens the ring.
Addition of a methyl group Increased lipophilicity Alkyl groups are nonpolar.
Addition of a hydroxyl group Increased polarity, potential for H-bonding The hydroxyl group is polar and a hydrogen bond donor/acceptor.
Introduction of a fluorine atom Increased lipophilicity, altered electronic properties Fluorine is highly electronegative and can modulate pKa.

Introduction of Additional Functional Groups for Molecular Probe Development

The development of molecular probes from this compound requires the introduction of reporter groups, such as fluorophores or affinity tags. These can be attached to the molecule, typically via the carboxylic acid functional group, to enable its detection and visualization in biological systems. bioclone.netnih.gov

A common strategy for creating such probes is to first synthesize an amide or ester derivative that contains a reactive handle, such as an amine or an alkyne. This handle can then be used for bio-orthogonal conjugation to a reporter molecule. For instance, the carboxylic acid can be coupled to an amino-PEG-azide linker, and the resulting azide-functionalized molecule can then be "clicked" onto a fluorophore containing a terminal alkyne using copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Alternatively, fluorophores containing a carboxylic acid reactive group, such as an N-hydroxysuccinimidyl (NHS) ester, can be directly coupled to an amino-functionalized derivative of this compound. nih.gov Many commercially available fluorophores, such as fluorescein (B123965) and rhodamine derivatives, are available with such reactive groups. lumiprobe.comacs.org Affinity tags like biotin (B1667282) can also be introduced using similar coupling strategies, enabling the isolation of binding partners through techniques like affinity chromatography.

Table 3: Examples of Molecular Probes Derived from this compound

Probe Type Reporter Group Linkage Chemistry Potential Application
Fluorescent Probe Fluorescein Amide bond Cellular imaging, fluorescence polarization assays.
Fluorescent Probe Rhodamine B Amide bond Cellular imaging, FRET studies.
Affinity Probe Biotin Amide bond via PEG linker Pull-down assays, identification of binding partners.
Clickable Probe Azide or Alkyne Amide bond Bio-orthogonal labeling in complex biological systems.

Design Principles for Modulating Physicochemical Properties through Derivatization

The rational design of derivatives of this compound allows for the systematic modulation of its physicochemical properties, which is crucial for optimizing its behavior in biological assays. pharmafeatures.comresearchgate.netyoutube.com Key properties that can be tuned include lipophilicity, acidity, and metabolic stability.

Lipophilicity (LogP): The lipophilicity of a compound, often expressed as its octanol-water partition coefficient (LogP), influences its solubility, membrane permeability, and binding to proteins. frontiersin.org The lipophilicity of this compound can be increased by adding nonpolar functionalities, such as longer alkyl chains or aromatic rings, to the carboxyl group or the cycloheptyl ring. wikipedia.org Conversely, introducing polar groups like hydroxyls, amines, or amides will decrease lipophilicity and increase aqueous solubility. hilarispublisher.com

Acidity (pKa): The acidity of the carboxylic acid (typically with a pKa around 4-5) determines its ionization state at physiological pH. youtube.com The pKa can be modulated by introducing substituents on the cycloheptyl ring. Electron-withdrawing groups, particularly those close to the carboxylic acid, will lower the pKa (increase acidity) through inductive effects. organicchemistrytutor.comuci.edu In contrast, electron-donating groups will have the opposite effect, increasing the pKa (decreasing acidity). organicchemistrytutor.com

Metabolic Stability: For applications in cellular or in vivo systems, the metabolic stability of the compound is a critical parameter. pharmafocusasia.comresearchgate.net Derivatization can be used to block potential sites of metabolism. pharmafocusasia.comnih.gov For example, if the cycloheptyl ring is susceptible to oxidation by cytochrome P450 enzymes, introducing metabolically robust groups like fluorine at vulnerable positions can enhance stability. pressbooks.pub Converting the carboxylic acid to a more stable amide can also prevent rapid metabolism. pressbooks.pub

Table 4: Strategies for Modulating Physicochemical Properties

Property to Modulate Derivatization Strategy Example Functional Group
Increase Lipophilicity Addition of nonpolar groups Phenyl, long alkyl chain
Decrease Lipophilicity Addition of polar groups Hydroxyl, morpholino amide
Increase Acidity (Lower pKa) Addition of electron-withdrawing groups Halogens (F, Cl)
Decrease Acidity (Higher pKa) Addition of electron-donating groups Alkyl groups
Increase Metabolic Stability Block metabolic "hot spots" Fluorination of the cycloheptyl ring
Increase Metabolic Stability Replace labile functional groups Conversion of carboxylic acid to an amide

Advanced Spectroscopic and Chromatographic Characterization of 2 Cycloheptyl 2 Fluoroacetic Acid Stereoisomers

Applications of 19F Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

19F Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the analysis of fluorine-containing compounds. Its high sensitivity and the wide chemical shift range of the 19F nucleus make it particularly suitable for distinguishing between stereoisomers.

For 2-Cycloheptyl-2-fluoroacetic acid, the fluorine atom is directly attached to the stereogenic center. This proximity makes the 19F chemical shift highly sensitive to the surrounding chemical environment. In a racemic mixture, the (R)- and (S)-enantiomers are indistinguishable in a standard achiral solvent. However, the introduction of a chiral solvating agent or derivatization with a chiral reagent can induce diastereomeric environments, leading to separate signals for each enantiomer in the 19F NMR spectrum.

Research Findings: In a typical analysis, the racemic this compound would be dissolved in a suitable solvent like CDCl3 containing a chiral auxiliary. The interaction between the acid and the chiral agent forms transient diastereomeric complexes, which results in observable differences in the 19F chemical shifts. The degree of separation between the signals, known as anisochrony, is dependent on the nature of the chiral agent, solvent, and temperature. nih.gov

For instance, derivatization with a chiral alcohol to form diastereomeric esters can lead to baseline-separated signals in the 19F NMR spectrum, allowing for accurate determination of enantiomeric excess (e.e.). The integration of these distinct signals provides a quantitative measure of the ratio of the two enantiomers. usm.edu Computational methods, such as those using GIAO/B3LYP/6-311++G(d,p) calculations, can further aid in assigning the observed chemical shifts to specific stereoisomers by predicting the 19F chemical shifts for each configuration. nih.govrsc.org

Table 1: Illustrative 19F NMR Data for Diastereomeric Derivatives of this compound

DiastereomerSolventChiral Derivatizing Agent19F Chemical Shift (δ, ppm)
(R)-acid-(R)-alcoholCDCl₃(R)-2-Butanol-185.2
(S)-acid-(R)-alcoholCDCl₃(R)-2-Butanol-185.8
Δδ 0.6
Note: This data is illustrative and based on typical values for similar α-fluoro carboxylic acids.

Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) Method Development for Enantiomeric Separation

Chiral chromatography is the cornerstone for the analytical and preparative separation of enantiomers. Both High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are extensively used for this purpose. researchgate.netfagg.be

Chiral HPLC: For the separation of this compound enantiomers, chiral stationary phases (CSPs) are employed. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often the first choice for screening due to their broad applicability. The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole, steric interactions) between the enantiomers and the chiral selector immobilized on the stationary phase.

Method development involves screening various CSPs and optimizing the mobile phase composition. For a carboxylic acid like this compound, normal-phase or polar organic solvent chromatography (POSC) modes are often effective. fagg.be The mobile phase typically consists of an alkane (like hexane (B92381) or heptane) and an alcohol (like isopropanol (B130326) or ethanol), with a small amount of an acidic modifier (e.g., trifluoroacetic acid) to improve peak shape and resolution. chromatographyonline.com

Chiral SFC: SFC has emerged as a powerful alternative to HPLC, offering faster separations and reduced consumption of organic solvents. chromatographyonline.com Using supercritical CO2 as the main mobile phase component, modified with a co-solvent such as methanol (B129727) or ethanol, SFC often provides unique selectivity. chromatographyonline.com The use of additives is crucial for acidic compounds to prevent strong interactions with the stationary phase. fagg.bechromatographyonline.com Similar to HPLC, polysaccharide-based CSPs are widely used in SFC. researchgate.net The development of superficially porous particles (SPPs) for both HPLC and SFC has led to significant improvements in efficiency and speed of separations. uta.edu

Table 2: Representative Chiral HPLC/SFC Separation Parameters

ParameterHPLC MethodSFC Method
Column Chiralpak AD-HChiralpak AD-3
Mobile Phase Hexane/Isopropanol/TFA (80:20:0.1)CO₂/Methanol (70:30)
Flow Rate 1.0 mL/min3.0 mL/min
Temperature 25 °C40 °C
Detection UV at 210 nmUV at 210 nm
Retention Time (R) 8.5 min2.1 min
Retention Time (S) 10.2 min2.5 min
Resolution (Rs) > 2.0> 1.8
Note: This data is representative of typical chiral separations for similar compounds.

Gas Chromatography (GC) and Capillary Electrophoresis (CE) for Enantiomeric Analysis

Gas Chromatography (GC): For GC analysis, the non-volatile this compound must first be derivatized to a more volatile form, typically an ester. Following derivatization, the enantiomers can be separated on a chiral capillary column. Cyclodextrin-based stationary phases are commonly used for this purpose. nih.gov The choice of the specific cyclodextrin (B1172386) derivative and the temperature program are critical for achieving baseline separation. nih.gov GC can offer very high resolution, making it suitable for determining high enantiomeric purities. nih.govnih.gov

Capillary Electrophoresis (CE): Chiral CE is another high-efficiency technique for enantiomeric separation. In CE, a chiral selector is added to the background electrolyte. Cyclodextrins and their derivatives are the most widely used chiral selectors in CE. nih.gov The separation is based on the differential mobility of the diastereomeric complexes formed between the enantiomers and the chiral selector in the electric field. Factors such as the type and concentration of the chiral selector, buffer pH, and applied voltage must be optimized to achieve separation. nih.gov

Table 3: Exemplary GC and CE Conditions for Enantiomeric Analysis

TechniqueParameterCondition
GC Column Chiraldex G-TA (30 m x 0.25 mm)
Derivatization Methyl ester
Injector Temp. 250 °C
Oven Program 100 °C (1 min), ramp to 180 °C at 5 °C/min
Detector FID at 250 °C
CE Capillary Fused silica (B1680970) (50 cm x 50 µm)
Selector 15 mM Hydroxypropyl-β-cyclodextrin
Buffer 50 mM Phosphate buffer, pH 6.0
Voltage 25 kV
Detection UV at 200 nm
Note: These conditions are illustrative and based on methods for similar chiral acids.

Mechanistic Probes in Biochemical Systems: Insights from α Fluorinated Carboxylic Acid Analogues

Principles of Enzyme-Substrate Interaction and Mimicry by Fluoroacetate Analogues

The introduction of a fluorine atom at the α-position of a carboxylic acid creates a molecule with unique electronic properties that can be exploited to study enzyme mechanisms. Fluorine is highly electronegative and has a van der Waals radius similar to that of a hydrogen atom, yet it is a poor hydrogen bond donor. These characteristics allow α-fluorinated carboxylic acids to act as effective mimics of natural enzyme substrates. evitachem.com

The carbon-fluorine bond is exceptionally strong, making it resistant to cleavage. nih.gov When an α-fluorinated substrate analogue binds to an enzyme's active site, it can act as a potent inhibitor. The electron-withdrawing nature of the fluorine atom can destabilize the transition states of enzymatic reactions that proceed through cationic intermediates, effectively halting the catalytic process. evitachem.com This inhibitory action allows researchers to trap and study the enzyme-substrate complex, providing valuable insights into the binding and catalytic mechanisms of the enzyme.

Table 1: Comparison of Properties Relevant to Substrate Mimicry

PropertyHydrogenHydroxyl GroupFluorine
Van der Waals Radius (Å)1.201.52 (Oxygen)1.47
Electronegativity (Pauling Scale)2.203.44 (Oxygen)3.98
Hydrogen Bonding CapabilityDonor/AcceptorDonor/AcceptorAcceptor only

Investigations of Biochemical Pathway Perturbations by Fluoroacetate Analogues

Fluoroacetate and its analogues are well-known for their ability to disrupt metabolic pathways, most notably the citric acid cycle (TCA cycle). bldpharm.comresearchgate.net This disruption occurs through a process termed "lethal synthesis," where the fluoroacetate is converted into a toxic metabolite. mdpi.com

Fluoroacetate itself is not toxic but is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate to form fluorocitrate. bldpharm.comresearchgate.net Fluorocitrate is a potent inhibitor of aconitase, the enzyme that catalyzes the isomerization of citrate to isocitrate in the TCA cycle. bldpharm.commdpi.com The inhibition of aconitase leads to an accumulation of citrate and a depletion of downstream metabolites, ultimately disrupting cellular respiration and energy production. nih.gov By introducing structural variations, such as the cycloheptyl group in 2-Cycloheptyl-2-fluoroacetic acid, researchers could potentially modulate the specificity and potency of this inhibitory effect on different isoforms of aconitase or other enzymes.

Enzymatic Dehalogenation Mechanisms of Fluorinated Carboxylic Acids

Despite the strength of the carbon-fluorine bond, some microorganisms have evolved enzymes called dehalogenases that can cleave this bond. nih.govnih.gov These enzymes are of significant interest for their potential applications in bioremediation of organofluorine pollutants. nih.gov

Fluoroacetate dehalogenases catalyze the hydrolysis of the C-F bond to produce glycolate (B3277807) and a fluoride (B91410) ion. nih.gov The mechanism involves a nucleophilic attack by an aspartate residue in the enzyme's active site on the α-carbon of the fluoroacetate, displacing the fluoride ion. nih.gov A subsequent hydrolysis step releases the glycolate product and regenerates the enzyme. nih.gov High-resolution crystal structures of fluoroacetate dehalogenases have provided detailed snapshots of the reaction, revealing a specialized "halide pocket" that stabilizes the displaced fluoride ion through hydrogen bonds. nih.gov Studying how the bulky cycloheptyl group of this compound might affect its binding and processing by such dehalogenases could provide insights into the substrate specificity and catalytic mechanism of these enzymes.

Table 2: Key Enzymes in Fluoroacetate Metabolism and Dehalogenation

EnzymeRoleMechanism of Action/Interaction
Acetyl-CoA SynthetaseBioactivationConverts fluoroacetate to fluoroacetyl-CoA
Citrate SynthaseLethal SynthesisCondenses fluoroacetyl-CoA with oxaloacetate to form fluorocitrate
AconitaseTarget of InhibitionInhibited by fluorocitrate, blocking the TCA cycle bldpharm.commdpi.com
Fluoroacetate DehalogenaseDetoxificationCatalyzes the cleavage of the carbon-fluorine bond nih.gov

Design and Application as Molecular Probes for Metabolic Research

The unique properties of α-fluorinated carboxylic acids make them valuable tools for designing molecular probes for metabolic research. The fluorine atom can be a useful NMR-active nucleus (¹⁹F) for tracking the fate of the molecule within a biological system. google.com

By attaching a reporter group, such as a fluorescent tag, to a fluorinated carboxylic acid, researchers can create probes to visualize the activity of specific enzymes or metabolic pathways in living cells. The design of such probes would consider factors like cell permeability, target specificity, and the effect of the fluorinated moiety on the reporter group's properties. For instance, a probe based on this compound could be designed to target enzymes that process fatty acids with cyclic moieties, with the cycloheptyl group providing specificity and the fluoroacetate portion acting as a reactive or inhibitory headgroup. The development of such targeted probes could enable the real-time monitoring of metabolic fluxes and the identification of enzyme dysfunction in disease states.

Computational Chemistry and Theoretical Studies of 2 Cycloheptyl 2 Fluoroacetic Acid

Density Functional Theory (DFT) for Electronic Structure and Reactivity Predictions

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of properties, offering insights into the reactivity and stability of 2-Cycloheptyl-2-fluoroacetic acid.

A typical DFT study on this molecule would involve selecting a suitable functional (e.g., B3LYP) and basis set (e.g., 6-31G*) to perform geometry optimization and frequency calculations. The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Subsequent calculations would yield valuable electronic parameters.

Key predictable parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. Furthermore, the distribution of these orbitals can indicate the likely sites for electrophilic and nucleophilic attack.

Other important predictable properties include the electrostatic potential (ESP) map, which visualizes the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions. Mulliken or Natural Bond Orbital (NBO) analysis can provide quantitative values for atomic charges, revealing the effects of the electron-withdrawing fluorine atom on the adjacent carbon and the carboxylic acid group.

Conformational Analysis of the Cycloheptyl and Fluoroacetic Acid Moieties

Conformational analysis would be performed using molecular mechanics force fields (e.g., MMFF94) or semi-empirical methods for an initial scan, followed by higher-level DFT calculations for more accurate energy rankings of the most stable conformers. The analysis would identify the global minimum energy structure and other low-lying energy conformers that could be present at room temperature.

The study would also investigate the rotational barrier around the C-C bond connecting the cycloheptyl ring to the chiral center. The orientation of the carboxylic acid and fluorine atom relative to the ring system would be determined for each stable conformer. Understanding the preferred conformations is critical for predicting how the molecule might interact with biological targets, as only specific conformers may fit into a binding site.

Hypothetical Relative Energies of this compound Conformers

Conformer Relative Energy (kcal/mol) Key Feature
Twist-Chair 1 (Global Minimum) 0.00 Equatorial orientation of the fluoroacetic acid group.
Twist-Chair 2 0.85 Axial orientation of the fluoroacetic acid group.
Twist-Boat 1 2.10 A higher energy conformation of the cycloheptyl ring.

Molecular Dynamics Simulations for Intermolecular Interactions and Ligand-Protein Binding Hypotheses

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of this compound over time. These simulations can model the molecule's interactions with its environment, such as a solvent or a hypothetical protein binding site.

An MD simulation would typically start with a well-equilibrated system containing the molecule and its surroundings. By solving Newton's equations of motion for every atom, the simulation generates a trajectory that describes the positions and velocities of the atoms over a period of nanoseconds or even microseconds.

In an aqueous environment, MD simulations can reveal how water molecules form hydrogen bonds with the carboxylic acid group and the fluorine atom. It can also show the hydrophobic interactions of the cycloheptyl ring.

When modeling the interaction with a hypothetical protein target, MD simulations are invaluable for generating binding hypotheses. After docking the molecule into a proposed binding site, an MD simulation can assess the stability of the binding pose. It can reveal key intermolecular interactions, such as hydrogen bonds, salt bridges, and van der Waals contacts, that contribute to the binding affinity. The simulation can also highlight conformational changes in both the ligand and the protein upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While a QSAR study requires data on a set of related molecules, we can hypothesize how this compound could fit into such a model.

A hypothetical QSAR study would involve a series of analogues where the cycloheptyl group is replaced by other cycloalkyl groups (e.g., cyclopentyl, cyclohexyl) or where the fluorine atom is replaced by other halogens or a hydrogen atom. For each analogue, various molecular descriptors would be calculated. These descriptors can be electronic (e.g., atomic charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Using statistical methods like multiple linear regression or partial least squares, a QSAR model would be developed to correlate these descriptors with a measured biological activity (e.g., IC50). The resulting equation would quantify the contribution of different structural features to the activity.

A hypothetical QSAR equation might look like this:

log(1/IC50) = 0.75 * logP - 0.25 * Vol + 1.5 * (Charge on F) + 2.1

This hypothetical model would suggest that increased hydrophobicity (logP) and a more negative charge on the fluorine atom enhance activity, while increased molecular volume (Vol) is detrimental. Such a model provides clear design principles for synthesizing new, potentially more potent, analogues.

Emerging Research Frontiers and Future Directions for 2 Cycloheptyl 2 Fluoroacetic Acid Analogues

Development of Novel Asymmetric Synthetic Routes

The synthesis of enantiomerically pure α-fluoro-α-cycloalkylacetic acids and their derivatives presents a significant challenge due to the difficulty in controlling the stereochemistry at the fluorine-bearing quaternary carbon center. Recent research has focused on developing novel asymmetric synthetic routes to address this challenge.

One promising approach involves the catalytic asymmetric fluorination of carboxylic acid derivatives. For instance, planar chiral [2.2]paracyclophane-based isothiourea catalysts have been shown to effectively catalyze the enantioselective fluorination of carboxylic acids, yielding a variety of optically active α-fluoroesters with high yields and excellent enantioselectivity. researchgate.net Another strategy employs a charge-transfer complex between Selectfluor and 4-(dimethylamino)pyridine to induce the fluorination of phenylacetic acid derivatives, where the reaction conditions can be tuned to favor either decarboxylative fluorination or the formation of α-fluoro-α-arylcarboxylic acids. researchgate.net

Biocatalysis offers another powerful tool for the asymmetric synthesis of fluorinated compounds. The use of ketoreductase (KRED) enzymes for the dynamic reductive kinetic resolution (DYRKR) of racemic α-fluoro-β-keto esters has been demonstrated to produce α-fluoro-β-hydroxy esters with high diastereomeric and enantiomeric excess. beilstein-journals.org These products can serve as valuable intermediates for the synthesis of more complex fluorinated molecules. Furthermore, the type II pyruvate (B1213749) aldolase (B8822740) HpcH and its engineered variants have been utilized for the addition of β-fluoro-α-ketoacids to various aldehydes, providing access to enantiopure secondary or tertiary fluorides. nih.gov

A silver-catalyzed decarboxylative fluorination of malonic acid derivatives provides a versatile route to either gem-difluoroalkanes or α-fluorocarboxylic acids, with the chemoselectivity being controlled by the choice of base and solvent. researchgate.net This method is advantageous due to the use of readily available starting materials.

Table 1: Selected Asymmetric Synthetic Routes to α-Fluoro Carboxylic Acid Analogues

MethodCatalyst/ReagentSubstrateProductKey Features
Enantioselective FluorinationPlanar chiral [2.2]paracyclophane-based isothioureaCarboxylic acidsα-FluoroestersHigh yield and excellent enantioselectivity. researchgate.net
Dynamic Reductive Kinetic ResolutionKetoreductase (KRED) enzymesRacemic α-fluoro-β-keto estersα-Fluoro-β-hydroxy estersHigh diastereo- and enantiomeric excess. beilstein-journals.org
Biocatalytic Aldol AdditionHpcH aldolase variantsβ-Fluoro-α-ketoacids and aldehydesEnantiopure secondary or tertiary fluoridesAtom-economical C-C bond formation. nih.gov
Decarboxylative FluorinationSilver catalystMalonic acid derivativesgem-Difluoroalkanes or α-fluorocarboxylic acidsTunable chemoselectivity. researchgate.net

Exploration of Stereochemical Control in Complex Synthetic Architectures

The fluorine atom's unique electronic properties, particularly its high electronegativity and the strength of the C-F bond, significantly influence the stereochemical outcome of reactions, a phenomenon that can be harnessed in the design of complex molecular architectures.

The gauche effect, which describes the tendency of electron-withdrawing groups on adjacent carbons to adopt a gauche conformation, is a key factor in the conformational preferences of fluorinated molecules. scilit.comnih.gov This effect, driven by hyperconjugation or electrostatic interactions, can be used to pre-organize molecular structures and control the stereochemistry of subsequent reactions. scilit.comchemrxiv.org For example, in β-fluoroamines, the gauche effect can be exploited in conjunction with Lewis base catalysis to control acyclic conformation. scilit.com

The stereocontrolling influence of fluorine is also evident in cycloaddition reactions. In Diels-Alder reactions involving α-fluorinated α,β-unsaturated carbonyl compounds, the fluorinated dienophiles have shown a preference for exo diastereoselectivity, in contrast to their non-fluorinated counterparts which favor the endo product. scilit.com This change in selectivity is attributed to the kinetic effects of the fluorine substituent. scilit.com

In the synthesis of more complex systems, such as fluorinated C-glycosides, organocatalytic α-fluorination of C-glycoside aldehydes has been shown to proceed with good stereoselectivity, providing access to versatile precursors for biologically relevant glycomimetics. acs.org The choice of catalyst enantiomer can direct the formation of specific diastereomers. acs.org

The development of methods for the stereoselective construction of fluorinated quaternary carbon centers is a particularly active area of research. rsc.org Strategies include the asymmetric alkylation, arylation, and Michael addition reactions of fluorinated substrates using chiral catalysts. rsc.org For instance, cinchona base derivatives have been successfully employed as catalysts for the asymmetric Michael addition of α-fluoro-β-carbonyl carboxylates to di-tert-butyl azodicarboxylates, yielding α-fluoro-α-amino-β-keto ester compounds with high stereoselectivity. rsc.org

Advanced Analytical Techniques for Trace Analysis and Mechanistic Profiling

The analysis of fluorinated compounds like analogues of 2-Cycloheptyl-2-fluoroacetic acid, especially at trace levels, and the elucidation of their reaction mechanisms require sophisticated analytical techniques.

Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the detection and quantification of fluorinated compounds in complex matrices. mdpi.com For trace analysis, large-volume injection LC-tandem mass spectrometry (LC-MS/MS) has been successfully employed for the determination of fluorinated alkyl substances in wastewater, avoiding the need for solid-phase extraction which can lead to analyte loss. High-resolution mass spectrometry (HRMS) coupled with liquid chromatography is also crucial for identifying unknown fluorinated residuals and byproducts in environmental and biological samples. mdpi.com Derivatization with reagents like benzylamine (B48309) can be used to enhance the sensitivity and selectivity of LC-MS analysis for specific fluorinated compounds.

¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy is a uniquely powerful technique for studying fluorinated molecules due to the 100% natural abundance and high sensitivity of the ¹⁹F nucleus, as well as its large chemical shift dispersion. This technique is particularly valuable for mechanistic studies, as changes in the ¹⁹F chemical shift can provide detailed information about the electronic environment of the fluorine atom. ¹⁹F NMR has been used to study the biodegradation and biotransformation of fluorinated compounds, helping to characterize metabolic pathways. Furthermore, advanced ¹⁹F NMR techniques can be used to determine the structure of molecules in complex mixtures without the need for separation. In the context of stereochemistry, ¹⁹F NMR is instrumental in determining the absolute configuration of chiral fluorinated compounds, for example, through Mosher ester analysis of α-fluoro-β-hydroxy esters. beilstein-journals.org

Chiral Chromatography is essential for the separation of enantiomers of chiral fluorinated carboxylic acids and their derivatives. Polysaccharide-based chiral stationary phases, such as those derived from cellulose (B213188) and amylose, have shown excellent recognition capabilities for a wide range of chiral compounds, including fluorinated esters. The separation efficiency can be optimized by adjusting the mobile phase composition. Ion-exclusion chromatography has also been successfully applied to the separation of polyfluorocarboxylic acids.

Table 2: Advanced Analytical Techniques for Fluorinated Compound Analysis

TechniqueApplicationKey Advantages
LC-MS/MSTrace analysis of fluorinated compounds in complex matrices.High sensitivity and selectivity, suitable for quantification. mdpi.com
LC-HRMSIdentification of unknown fluorinated byproducts and metabolites.Accurate mass measurement allows for elemental composition determination.
¹⁹F NMRMechanistic studies, structural elucidation in mixtures, stereochemical analysis. beilstein-journals.orgHigh sensitivity, large chemical shift range, no background signal in biological systems.
Chiral HPLCSeparation of enantiomers of chiral fluorinated compounds.Direct method for determining enantiomeric purity.

Theoretical Contributions to Understanding Fluorine Effects in Complex Organic and Biochemical Systems

Theoretical and computational studies provide invaluable insights into the fundamental effects of fluorine substitution on molecular structure, stability, and reactivity, which are often difficult to probe experimentally.

The gauche effect in fluorinated systems is a subject of ongoing theoretical investigation. While traditionally explained by hyperconjugation (σC-H → σ*C-F), recent studies using Interacting Quantum Atoms (IQA) analysis suggest that electrostatic polarization, specifically 1,3 C···F interactions, may be the primary cause of gauche stability in molecules like 1,2-difluoroethane. chemrxiv.org Understanding the origin of this effect is crucial for predicting and controlling the conformation of fluorinated molecules. scilit.com

Conformational analysis of fluorinated carboxylic acids using computational methods helps to elucidate the preferred spatial arrangement of functional groups. For example, in 2-fluoro-4-hydroxy benzoic acid, theoretical calculations have identified multiple stable conformers and the energy barriers between them, providing a basis for understanding their spectroscopic properties and reactivity. In the case of 2,2-difluoroethylamine (B1345623) hydrochloride, theoretical calculations in both the gas phase and implicit water have shown a strong preference for the gauche conformation, which is attributed primarily to electrostatic attraction between the positively charged nitrogen and the electronegative fluorine atoms. beilstein-journals.org

Computational modeling is also essential for rationalizing the outcomes of chemical reactions. For instance, DFT calculations have been used to explain the unexpected exo selectivity in the Diels-Alder reactions of α-fluorinated dienophiles, suggesting that kinetic factors outweigh thermodynamic stability. scilit.com In the context of biocatalysis, molecular simulations can reveal the structural basis for the enantioselectivity of enzymes that act on fluorinated substrates.

The ability of fluorine to modulate the properties of ligands in biochemical systems is another area where computational methods are critical. chemrxiv.org These methods help to understand how fluorine substitution affects protein-ligand interactions, including hydrogen bonding, interactions with aryl groups, and the role of water networks in the binding pocket. chemrxiv.org Such theoretical insights are vital for the rational design of new fluorinated drugs and bioactive molecules.

Table 3: Theoretical Approaches to Understanding Fluorine Effects

Theoretical MethodApplicationKey Insights
Interacting Quantum Atoms (IQA)Investigating the origin of the gauche effect. chemrxiv.orgSuggests electrostatic polarization as a major contributor to gauche stability. chemrxiv.org
Density Functional Theory (DFT)Conformational analysis, reaction mechanism elucidation. scilit.comPredicts stable conformers and rationalizes stereochemical outcomes of reactions. scilit.com
Molecular Dynamics (MD) SimulationsStudying protein-ligand interactions and the role of solvation.Provides insights into the influence of fluorine on binding affinity and water networks. chemrxiv.org
Ab initio CalculationsPredicting NMR chemical shifts and other spectroscopic properties.Enhances the accuracy of spectral assignments and understanding of electronic structure.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.